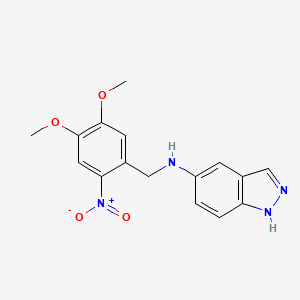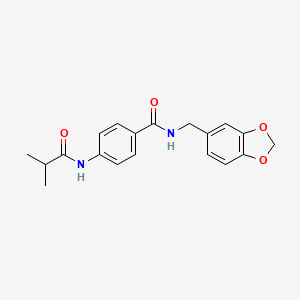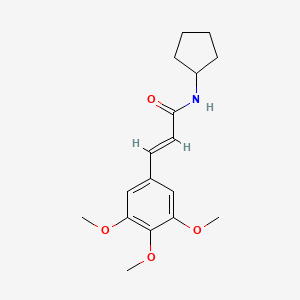![molecular formula C14H19NO3 B5725023 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B5725023.png)
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate, also known as MBAPA, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool.
作用机制
The mechanism of action of 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate involves the formation of a complex between the compound and copper ions. This complex results in a change in the fluorescence properties of this compound, allowing for the detection and quantification of copper ions in biological samples. The exact mechanism of this complex formation is still being studied, but it is believed to involve the coordination of the carbonyl and amino groups of this compound with the copper ion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or organisms. This makes it a safe and reliable tool for use in scientific research.
实验室实验的优点和局限性
One of the main advantages of 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate is its high specificity for copper ions, allowing for accurate detection and quantification of these ions in biological samples. Additionally, its fluorescent properties make it easy to measure and visualize. However, this compound does have some limitations, including its limited solubility in water and its sensitivity to pH and other environmental factors. These limitations must be taken into account when designing experiments using this compound.
未来方向
There are several potential future directions for research involving 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate. One area of interest is the development of new fluorescent probes based on the this compound structure that can detect other metal ions or molecules of interest. Additionally, further studies are needed to fully understand the mechanism of complex formation between this compound and copper ions, as well as the role of copper ions in various biological processes. Finally, the use of this compound in clinical applications, such as the diagnosis and treatment of copper-related diseases, is an area of ongoing research.
合成方法
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate can be synthesized through a multi-step process that involves the reaction of 2-bromoacetophenone with tert-butylamine, followed by the addition of acetyl chloride and 3-methylbutylamine. The final product is obtained through purification using chromatography techniques. This method has been shown to yield high purity this compound, making it suitable for use in scientific research.
科学研究应用
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate has been primarily used as a fluorescent probe for the detection of metal ions, particularly copper ions, in biological samples. Its unique chemical structure allows it to bind specifically to copper ions, resulting in a fluorescent signal that can be measured and quantified. This property has made this compound a valuable tool in the study of copper homeostasis and copper-related diseases, such as Wilson's disease.
属性
IUPAC Name |
[2-(3-methylbutylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)8-9-15-14(17)12-6-4-5-7-13(12)18-11(3)16/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLOTUINKTPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)






![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5725012.png)
![2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)

![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5725048.png)